N-(2-Butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide
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Overview
Description
- The compound’s full chemical name is N-(2-Butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide .
- ERAs like BQ-123 specifically target endothelin receptors, which play a crucial role in regulating blood pressure, vascular tone, and cell proliferation.
- BQ-123 selectively blocks the endothelin A (ETA) receptor subtype.
BQ-123: is a synthetic peptide derivative with a quinoline-based structure. It falls under the category of endothelin receptor antagonists (ERAs).
Preparation Methods
Synthetic Routes: BQ-123 can be synthesized through various methods. One common approach involves solid-phase peptide synthesis (SPPS).
Reaction Conditions: SPPS typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support. Coupling reactions, deprotection steps, and purification yield the final product.
Industrial Production: Although not widely produced industrially, research laboratories synthesize BQ-123 for experimental purposes.
Chemical Reactions Analysis
Reactions: BQ-123 does not undergo extensive chemical transformations. it can participate in peptide bond formation during synthesis.
Common Reagents and Conditions: Fmoc amino acids, coupling reagents (e.g., HATU, HBTU), and base (e.g., DIEA) are used in SPPS.
Major Products: The desired product is the fully assembled BQ-123 peptide.
Scientific Research Applications
Cardiovascular Research: BQ-123’s primary application lies in cardiovascular studies. It acts as an ETA receptor antagonist, potentially reducing vasoconstriction and blood pressure.
Endothelin Pathway Modulation: Researchers investigate BQ-123’s effects on endothelin signaling pathways, which impact vascular homeostasis and tissue remodeling.
Pulmonary Hypertension: BQ-123 has been explored as a potential therapy for pulmonary arterial hypertension (PAH).
Cancer Research: Some studies examine BQ-123’s impact on cancer cell proliferation due to its ETA receptor blockade.
Mechanism of Action
ETA Receptor Blockade: BQ-123 selectively inhibits ETA receptors. By doing so, it prevents endothelin-1 (ET-1) from binding to these receptors.
Downstream Effects: Reduced vasoconstriction, decreased cell proliferation, and potential anti-inflammatory effects contribute to its mechanism.
Comparison with Similar Compounds
Similar Compounds: Other ERAs include bosentan, ambrisentan, and macitentan.
Uniqueness: BQ-123’s quinoline-based structure sets it apart. Its selectivity for ETA receptors distinguishes it from dual receptor antagonists like bosentan.
Properties
Molecular Formula |
C22H33N3O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(2-butyl-3-propylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C22H33N3O/c1-6-8-13-18-16(11-7-2)21(17-12-9-10-14-19(17)24-18)25-20(26)15-23-22(3,4)5/h9-10,12,14,23H,6-8,11,13,15H2,1-5H3,(H,24,25,26) |
InChI Key |
DPJQPCHHONUUML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CNC(C)(C)C |
Origin of Product |
United States |
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